2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-5-6-17-12-20(28)25(21(23-17)26-15(3)11-14(2)24-26)13-19(27)22-16-7-9-18(29-4)10-8-16/h7-12H,5-6,13H2,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKOYDPOMLLMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.46 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and an acetamide functional group, contributing to its diverse biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory, analgesic, and anticancer agent.
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and pyrimidine exhibit significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| HeLa | 4.8 | Inhibition of cell cycle progression |
| A549 (lung) | 6.0 | Modulation of PI3K/Akt signaling pathway |
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. Studies utilizing carrageenan-induced paw edema in rats revealed a significant reduction in swelling compared to control groups.
Case Study: Anti-inflammatory Activity
In a controlled study involving 30 rats, the administration of the compound at doses of 10 mg/kg resulted in a 50% reduction in paw edema after 4 hours post-treatment, demonstrating its potential as an anti-inflammatory agent.
3. Analgesic Properties
Analgesic activity was evaluated using both the hot plate test and acetic acid-induced writhing test in mice. The results indicated that the compound significantly increased latency times in the hot plate test compared to control groups.
Table 2: Analgesic Activity Results
| Test Type | Control Group Latency (s) | Treated Group Latency (s) |
|---|---|---|
| Hot Plate | 8.0 | 12.5 |
| Acetic Acid Writhing Test | 25 writhes | 10 writhes |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The compound appears to induce apoptosis through mitochondrial pathways and inhibit key oncogenic signaling pathways.
- Anti-inflammatory Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation.
- Analgesic Mechanism : The analgesic effects are likely mediated through central nervous system pathways, potentially involving opioid receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
